![molecular formula C14H17NO B592541 1-[2-(Propan-2-yloxy)naphthalen-1-yl]methanamine CAS No. 1049030-20-7](/img/structure/B592541.png)
1-[2-(Propan-2-yloxy)naphthalen-1-yl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Propan-2-yloxy)naphthalen-1-yl]methanamine (hereafter referred to as Naphthylmethanamine) is an organic compound that has been studied extensively in the lab due to its potential applications in a variety of scientific research fields. Naphthylmethanamine is a small molecule that can be synthesized relatively easily and is a useful tool for researchers in the fields of biochemistry, physiology, and pharmacology.
Aplicaciones Científicas De Investigación
Naphthalene Derivatives in Medicinal Chemistry
Naphthalene derivatives, such as 1-[2-(Propan-2-yloxy)naphthalen-1-yl]methanamine, have shown extensive potential in medicinal applications due to their ability to interact with various biological molecules through noncovalent bonds. Their large conjugated planar structure allows for interactions with biological cations, anions, small molecules, and macromolecules like DNAs, enzymes, and receptors. This interaction capability has led to their investigation and use in a variety of medicinal applications, including anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and antidepressant agents. Additionally, naphthalene-derived compounds are being explored as artificial ion receptors, diagnostic agents, pathologic probes, and cell imaging agents for biologically important species, demonstrating the broad scope of their applicability in medicinal chemistry (Gong, Addla, Lv, & Zhou, 2016).
Environmental and Analytical Applications
The study and development of naphthalene derivatives extend beyond medicinal chemistry into environmental science and analytical chemistry. Naphthalene and its derivatives, including 1-[2-(Propan-2-yloxy)naphthalen-1-yl]methanamine, have been subjects of research in areas such as the development of plastic scintillators for radiation detection, where their luminescent properties are harnessed. Modifications to traditional naphthalene-based scintillators have shown potential for improved characteristics without compromising scintillation efficiency, optical transparency, and stability (Salimgareeva & Kolesov, 2005). Additionally, the synthesis, properties, and applications of naphthalene derivatives in various analytical and environmental monitoring contexts are continually being explored, showcasing the versatility and importance of these compounds in both improving and understanding our environment and its associated processes.
Biodegradation and Environmental Impact
Research on naphthalene derivatives also includes studies on their environmental impact, particularly in terms of biodegradation. The microbial degradation of polycyclic aromatic hydrocarbons (PAHs), to which naphthalene derivatives belong, plays a significant role in the ecological recovery of PAH-contaminated sites. Understanding the genetic regulation, degradation pathways, and microbial mechanisms responsible for naphthalene degradation is crucial for enhancing bioremediation efforts and mitigating environmental pollution. These studies underscore the environmental significance of naphthalene derivatives and the ongoing efforts to address their impact through scientific research (Peng, Xiong, Xue, Fu, Gao, Zhao, Tian, & Yao, 2008).
Propiedades
IUPAC Name |
(2-propan-2-yloxynaphthalen-1-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-10(2)16-14-8-7-11-5-3-4-6-12(11)13(14)9-15/h3-8,10H,9,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFSIQOGCFKWXBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C2=CC=CC=C2C=C1)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801262499 |
Source


|
| Record name | 2-(1-Methylethoxy)-1-naphthalenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801262499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1049030-20-7 |
Source


|
| Record name | 2-(1-Methylethoxy)-1-naphthalenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1049030-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1-Methylethoxy)-1-naphthalenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801262499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

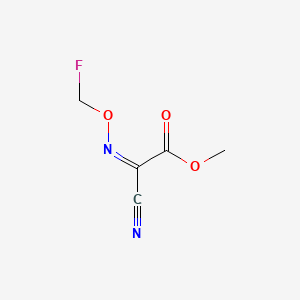
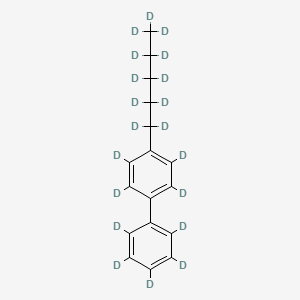
![2-[2-(2-Hydroxyethyl)phenoxy]acetonitrile](/img/no-structure.png)
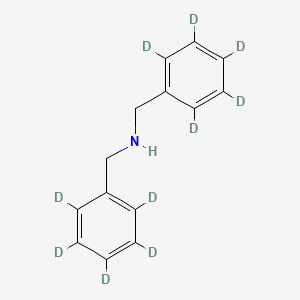


![Disodium;[6-chloro-2-(6-chloro-7-methyl-3-sulfonatooxy-1-benzothiophen-2-yl)-7-methyl-1-benzothiophen-3-yl] sulfate](/img/structure/B592471.png)

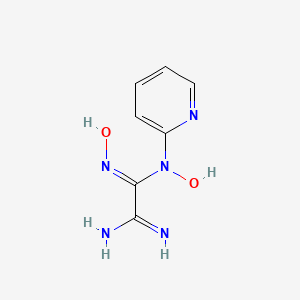
![6,9-Diazaspiro[4.5]decan-10-one](/img/structure/B592477.png)
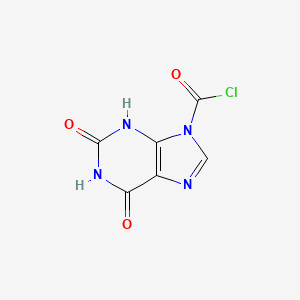
![(E)-1-(benzo[d]thiazol-2-yl)ethanone oxime](/img/structure/B592481.png)